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Compound of Interest

Compound Name:
4-[2-(3-

Bromophenoxy)ethyl]morpholine

CAS No.: 435283-95-7

Cat. No.: B1269199

Get Quote

Introduction & Scope
4-[2-(3-Bromophenoxy)ethyl]morpholine is a critical pharmacophore intermediate, often

utilized in the synthesis of tyrosine kinase inhibitors and other bioactive ether-linked

morpholines.[1] Its structure features a meta-substituted bromophenyl ring linked via an ethoxy

chain to a morpholine moiety.

This guide addresses the specific analytical challenges posed by this molecule:

Basicity: The morpholine nitrogen (pKa ~8.3) causes peak tailing in standard reverse-phase

HPLC if pH is uncontrolled.

Regiochemistry: Distinguishing the meta-substitution from potential para-isomers (impurities

from starting material contamination).

Halogen Signature: Validating the presence of Bromine via isotopic abundance.
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The following protocols provide a self-validating analytical framework designed for drug

development environments requiring high rigor (E-E-A-T).

Physicochemical Profile
Property Value Notes

Appearance
Viscous Oil or Low-Melting

Solid

Dependent on purity/salt form.

[1]

Boiling Point ~367°C (Predicted)
High thermal stability required

for GC.

Solubility
DMSO, Methanol, DCM, Ethyl

Acetate

Limited solubility in water at

neutral pH; soluble in dilute

acid.

pKa (Calc) ~8.35 (Morpholine N) Basic. Protonated at pH < 6.

LogP ~2.3 Moderately lipophilic.

Analytical Workflow Visualization
The following diagram outlines the logical decision tree for characterizing this intermediate,

ensuring no critical quality attribute is overlooked.
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Caption: Integrated analytical workflow for structural confirmation and purity profiling.

Method A: High-Performance Liquid
Chromatography (HPLC)[1][2][3]
Objective: Quantitative purity assessment and impurity profiling. Challenge: The basic

morpholine nitrogen interacts with free silanols on silica columns, causing peak tailing.[1]

Solution: Use of a "base-deactivated" C18 column and an acidic mobile phase to protonate the

amine, ensuring sharp peak shape.[1]

Protocol Parameters
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Parameter Condition

Column
Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm,

3.5 µm) or equivalent.

Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Column Temp 30°C

Detection
UV @ 270 nm (Primary), 210 nm (Secondary for

non-aromatic impurities)

Injection Vol 5-10 µL

Gradient Program
Time (min) % Mobile Phase B Rationale

0.0 10 Initial equilibration.

15.0 90
Elute lipophilic product and

dimers.

20.0 90 Wash column.[1]

20.1 10 Re-equilibration.

25.0 10 Ready for next injection.

Self-Validation Criteria (System Suitability)
Tailing Factor (T): Must be < 1.5 for the main peak. If T > 1.5, increase buffer strength (e.g.,

move to 20mM Ammonium Formate).

Resolution (Rs): Resolution between 3-bromophenol (impurity) and Product must be > 2.0.

Mechanism:[1][2][3][4] 3-Bromophenol is acidic/neutral and will elute earlier or differently

than the protonated (cationic) morpholine product under these conditions.
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Method B: LC-MS Identification[1]
Objective: Confirm molecular weight and validate the presence of the bromine atom. Scientific

Basis: Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). Mass spectra

must show a distinct 1:1 doublet separated by 2 mass units.

Protocol
Ionization: Electrospray Ionization (ESI), Positive Mode.

Scan Range: 100 – 600 m/z.

Expected Signals:

[M+H]⁺: Doublet at m/z 286.0 and 288.0.

Fragment: Loss of morpholine ring or cleavage at the ether bond may be observed at

higher collision energies.[1]

Interpretation: If the intensity ratio of 286:288 deviates significantly from 1:1, suspect

interference or lack of bromine (e.g., contamination with the chloro-analog if 1-bromo-3-

chloropropane was substituted in synthesis).[1]

Method C: Nuclear Magnetic Resonance (NMR)[3]
Objective: Structural proof, specifically verifying the meta-substitution pattern to rule out para-

isomers.

1H NMR (400 MHz, DMSO-d6) Assignment Table
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Chemical Shift
(δ)

Multiplicity Integration Assignment
Structural
Logic

7.25 Triplet (t) 1H Ar-H (C5)
Meta-coupling

pattern.[1]

7.10 - 7.15 Multiplet (m) 2H Ar-H (C2, C4)
Protons adjacent

to Br and Ether.

6.95
Doublet of

doublets
1H Ar-H (C6)

Ortho to ether,

Para to Br.

4.10 Triplet (t) 2H -O-CH₂-CH₂-
Deshielded by

oxygen.[1]

3.55 Triplet (t) 4H
Morpholine (O-

CH₂)

Characteristic

ether ring.

2.68 Triplet (t) 2H -CH₂-CH₂-N-
Adjacent to

amine.[1]

2.45 Triplet (t) 4H
Morpholine (N-

CH₂)

Adjacent to ring

nitrogen.

Critical Check: Look for the triplet at ~7.25 ppm. A para-substituted isomer (symmetric) would

show a characteristic AA'BB' doublet pair, lacking the singlet-like isolated proton found in meta-

substitution.[1]

Synthesis & Impurity Origin[1][4][6][7][8]
Understanding the synthesis is crucial for anticipating impurities. The product is typically

formed via O-alkylation of 3-bromophenol with N-(2-chloroethyl)morpholine.[1]
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Caption: Synthesis pathway highlighting potential impurities arising from incomplete reaction or

elimination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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